molecular formula C7H12ClNO4S B1465911 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride CAS No. 765962-66-1

1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride

Cat. No.: B1465911
CAS No.: 765962-66-1
M. Wt: 241.69 g/mol
InChI Key: BGZUFEVTVCKYMP-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Piperidine Ring : The nitrogen atom at position 8 is bonded to the sulfonyl chloride group, adopting a trigonal pyramidal geometry due to its lone pair.
  • Dioxolane Ring : The 1,3-dioxolane moiety introduces two oxygen atoms at positions 1 and 4, creating a rigid, electron-rich environment.
  • Spiro Carbon (C4) : Serves as the bridgehead atom, forcing the two rings into a perpendicular orientation. This is corroborated by X-ray crystallographic studies of analogous spiro compounds, which report dihedral angles near 76.4° between ring planes.

The spirocyclic system’s stability arises from minimized angle strain, with bond lengths and angles consistent with hybridized sp³ carbons in the piperidine ring and sp² oxygen atoms in the dioxolane ring.

Sulfonyl Chloride Functional Group Geometry and Electronic Configuration

The sulfonyl chloride group (-SO₂Cl) exhibits a tetrahedral geometry around the sulfur atom, with bond angles and lengths influenced by resonance and hyperconjugation. Experimental and computational data from related sulfonyl chlorides (e.g., SOCl₂) reveal:

Parameter Value Source
S-O Bond Length 1.43 Å
S-Cl Bond Length 2.07 Å
Cl-S-O Bond Angle 106.5°
O-S-O Bond Angle 119.8°

The sulfonyl group’s electronic structure is characterized by pn-dπ bonding , which shortens S-O bonds and enhances electrophilicity at the sulfur center. This polarization renders the chlorine atom highly susceptible to nucleophilic displacement, a critical factor in the compound’s reactivity.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism in this compound is precluded by the absence of labile protons or π-bond rearrangements. However, conformational isomerism arises from the flexibility of the piperidine and dioxolane rings.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO4S/c8-14(10,11)9-3-1-7(2-4-9)12-5-6-13-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZUFEVTVCKYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765962-66-1
Record name 1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride
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Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride (CAS: 765962-66-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its role as an intermediate in the synthesis of sulfamide derivatives with antitumor properties and its interaction with various biological systems.

  • Molecular Formula : C7H12ClNO4S
  • Molecular Weight : 241.69 g/mol
  • IUPAC Name : this compound
  • CAS Number : 765962-66-1

Biological Activity Overview

This compound is primarily noted for its role in the development of pharmaceutical agents targeting various biological pathways:

1. Antitumor Activity

  • It serves as an intermediate for synthesizing sulfamide derivatives that exhibit significant antitumor activity. These derivatives have been shown to inhibit tumor growth in various cancer cell lines, making them candidates for further development as cancer therapeutics .

2. Interaction with Sigma Receptors

  • Research indicates that derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane exhibit high affinity for sigma receptors, specifically σ1 receptors. For instance, a study highlighted a derivative with a binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and significant selectivity over σ2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neurological disorders where sigma receptor modulation is beneficial.

3. Cholinergic System Modulation

  • Compounds related to this structure have demonstrated acetylcholine antagonistic activity, which can be useful in treating gastrointestinal spasms and gastric hyperacidity. The activity was quantified using a pA scale, where notable compounds showed values comparable to established antagonists like atropine .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorIntermediate for sulfamide derivatives; inhibits tumor growth
Sigma Receptor AffinityHigh affinity for σ1 receptors; potential in neurological therapies
Acetylcholine AntagonismEffective in reducing gastrointestinal spasms

Detailed Research Findings

  • Antitumor Studies :
    • A series of sulfamide derivatives synthesized from this compound were tested against various cancer cell lines, demonstrating IC50 values that support their potential efficacy as anticancer agents.
  • Sigma Receptor Studies :
    • The binding studies conducted on synthesized derivatives revealed specific interactions with sigma receptors, indicating a possible mechanism for neuroprotective effects or modulation of pain pathways.
  • Cholinergic Activity :
    • In vivo studies using guinea pig models demonstrated that compounds derived from 1,4-Dioxa-8-azaspiro[4.5]decane significantly inhibited acetylcholine-induced contractions, validating their potential therapeutic use in managing gastrointestinal disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-(Phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 11b)

  • Structure : Features a phenylsulfonyl group instead of the sulfonyl chloride.
  • Synthesis : Prepared via reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzenesulfonyl chloride, yielding 67% after purification .
  • Applications : Used in kinase inhibition studies due to its bulky aromatic substituent, which enhances target binding affinity.
  • Key Data: Property Value Molecular weight 472.23 g/mol (as hydrogenoxalate salt) Melting point 214–216°C HRMS (ESI) [M+H]⁺: 472.2276 (found)

This compound lacks the electrophilic chloride, making it less reactive but more stable under ambient conditions compared to the sulfonyl chloride derivative .

1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

  • Structure : Protonated amine form with a chloride counterion instead of the sulfonyl chloride group.
  • Synthesis : Prepared via Boc-deprotection of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, achieving >99% conversion .
  • Applications : Intermediate for further functionalization (e.g., acylation, alkylation).
  • Key Data :

    Property Value
    ¹H NMR (DMSO-d₆) δ 8.86 (br s, 2H), 3.93 (s, 4H)
    Elemental Analysis C: 46.63% (found) vs. 46.80% (calc)

The absence of the sulfonyl group limits its utility in sulfonylation reactions but enhances solubility in polar solvents like DMSO .

Ethyl 1-(Chlorosulfonyl)piperidine-4-carboxylate

  • Structure: A non-spirocyclic analog with a chlorosulfonyl group and an ester side chain.
  • Reactivity : The linear piperidine backbone increases conformational flexibility, accelerating reaction kinetics but reducing stereochemical control.
  • Applications : Used in peptide modification and polymer chemistry.
  • Key Data :

    Property Value
    Price (CymitQuimica) 1g: €433; 10g: €1,548

This compound’s lack of a spirocyclic system makes it more prone to hydrolysis compared to 1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride .

(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (Compound 14)

  • Structure : A ketone derivative with a fluorinated pyridine substituent.
  • Synthesis : Reacts 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride with a pyridinyl carbonyl chloride under basic conditions .
  • Applications : Explored in medicinal chemistry for CNS-targeting drug candidates.
  • Key Data :

    Property Value
    Scale 30 L reactor, 17.43 mol scale
    Purification Saturated NaCl extraction

This derivative highlights the adaptability of the spirocyclic core for introducing aromatic pharmacophores, though it lacks sulfonyl reactivity .

Research Insights and Trends

  • Synthetic Efficiency : The sulfonyl chloride derivative is synthesized in high purity (>99%) via Boc-deprotection routes , whereas phenylsulfonyl analogs require post-synthetic modifications .
  • Stability Trade-offs : Spirocyclic systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) enhance steric protection of reactive groups, improving shelf life compared to linear analogs like ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate .
  • Commercial Availability : this compound is marketed by CymitQuimica but listed as discontinued in some catalogs, reflecting supply chain challenges .

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of the parent spirocyclic amine using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like over-sulfonylation.
  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to stabilize reactive intermediates .
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonating agent balances reactivity and byproduct formation.
    Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structural integrity .

Q. What purification techniques are recommended for isolating this compound, considering its hydrolytic sensitivity?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate) under anhydrous conditions to prevent hydrolysis.
  • Low-Temperature Crystallization : Recrystallize from cold diethyl ether to isolate the compound while minimizing exposure to moisture .
  • Inert Atmosphere Handling : Conduct purification in a glovebox or under nitrogen to avoid degradation.

Advanced Research Questions

Q. How can factorial design be applied to optimize sulfonylation conditions for this compound?

Methodological Answer: A 2k2^k factorial design can systematically evaluate variables:

VariableLow Level (-)High Level (+)
Temperature0°C25°C
Reaction Time2 h6 h
Solvent PolarityDichloromethaneTHF

Q. Analysis :

  • Use ANOVA to identify significant factors affecting yield and purity.
  • Interactions between temperature and solvent polarity often dominate due to solvent-dependent reaction kinetics .
  • Optimized conditions derived from response surface methodology (RSM) reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., 1H^1H1H-NMR) and computational predictions (DFT) for structural confirmation?

Methodological Answer:

  • Step 1 : Validate NMR assignments using 13C^{13}C-NMR DEPT and 2D-COSY to resolve overlapping signals.
  • Step 2 : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) to verify functional groups.
  • Step 3 : Employ X-ray crystallography for unambiguous structural confirmation if crystalline derivatives are accessible .
    Discrepancies often arise from solvent effects or dynamic conformational changes in the spirocyclic system, which DFT models may not fully capture .

Q. What strategies mitigate side reactions during functionalization of the sulfonyl chloride group in cross-coupling reactions?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct coupling to the sulfonyl moiety .
  • Catalytic Systems : Employ Pd(OAc)2_2/XPhos catalysts to enhance selectivity in Suzuki-Miyaura couplings .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and quench side reactions early .

Q. How can computational reaction path search methods improve the design of derivatives for biological activity screening?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map potential energy surfaces for sulfonamide bond formation and spirocyclic ring stability.
  • Machine Learning : Train models on existing spirocyclic sulfonamide datasets to predict bioactivity and solubility .
  • Docking Studies : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina to prioritize derivatives for synthesis .

Data Management and Experimental Design

Q. What protocols ensure data integrity when handling hygroscopic or light-sensitive derivatives of this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt spectral data, preventing tampering.
  • Environmental Sensors : Integrate IoT-enabled sensors in storage units to monitor temperature/humidity and trigger alerts for deviations .
  • Redundancy Checks : Perform triplicate NMR runs and cross-validate with independent researchers to confirm reproducibility .

Q. How can researchers design cross-disciplinary studies integrating this compound’s reactivity with materials science or pharmacology?

Methodological Answer:

  • Collaborative Frameworks : Partner with materials labs to explore sulfonyl chloride’s role in polymer crosslinking (e.g., sulfonated hydrogels) .
  • High-Throughput Screening : Use 96-well plates to test antimicrobial activity against Gram-positive bacteria, correlating results with LogP values .
  • Toxicology Profiling : Apply ATSDR guidelines to assess environmental persistence and bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride

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